Clantifen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6-dichloroanilino)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-7-2-1-3-8(13)10(7)14-9-5-17-4-6(9)11(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEUKXMDWMAICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=CSC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167998 | |
| Record name | Clantifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-98-4 | |
| Record name | Clantifen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clantifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLANTIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677Z1OCG11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Biological Target Elucidation of Clantifen
Identification and Validation of Primary Biological Targets
The initial step in understanding the pharmacological profile of any compound is the identification of its primary biological targets. For Clantifen, computational approaches have provided the first insights into its potential mechanism of action.
Specific Focus on Viral Polymerases: SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)
Viral polymerases are crucial enzymes for the replication and transcription of viral genomes. nih.govnih.gov The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19, is a key target for antiviral drug development because it is essential for the virus's life cycle and lacks a human counterpart. nih.govnih.gov
A structure-based virtual screening of over 1.8 million compounds from the ChEMBL database predicted that this compound is one of 249 drugs with a high binding affinity for the SARS-CoV-2 RdRp complexed with double-stranded RNA (dsRNA). c19early.org This large-scale computational study utilized a cryo-electron microscopy structure of the RdRp complex (PDB ID: 7AAP) for docking simulations. c19early.org The prediction of a high binding affinity suggests that the SARS-CoV-2 RdRp is a primary biological target for this compound. c19early.org
Interrogation of Potential Host Protein Interactions
Viruses rely on host cellular machinery for their replication and survival, making virus-host protein interactions critical for the viral life cycle. mdpi.comnih.gov Targeting these interactions represents a strategic approach for developing antiviral therapies. mdpi.com While the primary predicted target of this compound is a viral enzyme, the possibility of interactions with host proteins cannot be ruled out. However, current research has not yet specifically investigated the interactions between this compound and host proteins. Such studies would be essential to fully understand its biological activity and potential off-target effects.
Characterization of Molecular Binding Events
Understanding how a compound binds to its target is fundamental to elucidating its mechanism of action. For this compound, computational modeling has provided a hypothesis for its binding mode to the SARS-CoV-2 RdRp:dsRNA complex.
Analysis of Non-Covalent Binding Mechanisms (e.g., Major Groove Binding to dsRNA)
Non-covalent interactions, which include electrostatic interactions, van der Waals forces, and hydrogen bonds, are critical for the three-dimensional structure of large molecules like proteins and nucleic acids and play a significant role in drug-target binding. wikipedia.orgnih.gov The virtual screening study that identified this compound suggested that the hit bioactive compounds, including this compound, are likely noncovalent binders. c19early.org Specifically, these compounds are predicted to be typical major groove binders for dsRNA. c19early.org The major groove of a nucleic acid duplex provides a larger surface area and more distinct chemical features for molecular recognition compared to the minor groove. beilstein-journals.org Proteins that bind dsRNA often interact with both the minor and major grooves. nih.govuiuc.edu The prediction that this compound binds to the major groove of the dsRNA within the RdRp complex suggests a specific mode of interaction that could interfere with the polymerase's function. c19early.org
Determination of Binding Affinity and Selectivity Profiles
Binding affinity describes the strength of the interaction between a molecule and its target, while selectivity refers to its ability to bind to the intended target over other molecules. nih.govnih.gov The virtual screening study predicted a high binding affinity for this compound to the SARS-CoV-2 RdRp complex:dsRNA. c19early.org However, specific quantitative data on the binding affinity (e.g., Kd or IC50 values) from experimental assays are not yet available for this compound. Similarly, its selectivity profile against other viral or host polymerases has not been experimentally determined. High selectivity is a desirable property for a drug, as it can minimize off-target effects. nih.gov
Table 1: Predictive Data for this compound from Virtual Screening
| Parameter | Predicted Finding | Source |
|---|---|---|
| Primary Target | SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp) complexed with dsRNA | c19early.org |
| Binding Mechanism | Non-covalent major groove binder to dsRNA | c19early.org |
| Binding Affinity | Predicted to be high | c19early.org |
Enzymatic Modulation and Downstream Biological Pathway Perturbations
By binding to its target, a drug can modulate its enzymatic activity, leading to perturbations in downstream biological pathways. frontiersin.orgnih.gov Inhibition of the SARS-CoV-2 RdRp would directly block viral RNA synthesis, thereby inhibiting viral replication. mdpi.com While the computational data suggests that this compound binds to the RdRp:dsRNA complex, the precise mechanism of enzymatic modulation—whether it is a competitive, non-competitive, or allosteric inhibitor—remains to be elucidated through experimental studies. Consequently, the specific downstream biological pathway perturbations resulting from this compound's action have not yet been characterized.
Assessment of RdRp Inhibitory Activity
RNA-dependent RNA polymerase is a crucial enzyme for the replication of many RNA viruses, making it a significant target for antiviral drug development. A comprehensive search of scientific databases and research publications yielded no studies that have assessed the efficacy of this compound as an inhibitor of this enzyme. Consequently, there is no available data, such as IC50 values or detailed mechanistic studies, to report on its potential RdRp inhibitory activity.
Investigation of Cellular Pathway Dysregulation Mediated by this compound
Cellular signaling pathways are complex networks that govern fundamental cellular activities. The dysregulation of these pathways is a hallmark of many diseases. An investigation into the scientific literature found no research dedicated to how this compound may mediate the dysregulation of any specific cellular pathways. As a result, there are no findings on its effects on signal transduction cascades, gene expression, or other cellular processes that would be indicative of pathway dysregulation.
Computational and Theoretical Methodologies in Clantifen Research
Structure-Based Drug Design and Virtual Screening Applications
Structure-based drug design and virtual screening are key computational techniques used to identify potential drug candidates by evaluating their ability to bind to a specific biological target structure. These methods are particularly valuable in the initial stages of drug discovery and repositioning.
Ligand Docking Simulations with Macromolecular Structures (e.g., Cryo-EM Derived RdRp Complex:dsRNA)
Ligand docking simulations are employed to predict the preferred orientation and binding affinity of a small molecule (ligand), such as Clantifen, within the binding site of a macromolecular target. This process involves computationally placing the ligand into the target's active site and scoring the resulting poses based on various energy functions. In the context of antiviral research, docking simulations have been applied to study the interaction of compounds with viral enzymes like the RNA-dependent RNA polymerase (RdRp). For example, an RdRp complex:dsRNA structure derived from cryo-electron microscopy (cryo-EM) (PDB ID: 7AAP) has been utilized as a target for docking simulations to identify potential inhibitors of SARS-CoV-2 replication. ebi.ac.uk This approach allows researchers to computationally assess how well this compound might fit into and interact with critical regions of the viral polymerase complex.
High-Throughput Virtual Screening against Comprehensive Chemical Libraries (e.g., ChEMBL Database)
High-throughput virtual screening involves computationally sifting through large databases of chemical compounds to identify those with a high likelihood of binding to a specific target. This is a powerful method for quickly narrowing down vast chemical space to a manageable number of candidates for experimental testing. Structure-based virtual screening, using target structures like the SARS-CoV-2 RdRp complex:dsRNA, has been performed against comprehensive chemical libraries such as the ChEMBL database. ebi.ac.uk This process has led to the prediction of numerous compounds, including this compound, exhibiting high binding affinity for the RdRp complex:dsRNA, suggesting their potential as anti-SARS-CoV-2 drug candidates. ebi.ac.uk Through extensive screenings, a significant number of drugs and preclinical compounds have been identified as potentially exhibiting strong interactions with this viral target. ebi.ac.uk
Advanced Quantum Chemical and Molecular Dynamics Simulations
Beyond initial docking and screening, more advanced computational methods like quantum chemistry and molecular dynamics simulations provide deeper insights into the electronic structure, stability, and dynamic behavior of molecular systems and their interactions.
Geometry Optimization and Binding Free Energy Calculations (e.g., ONIOM Methodology)
Geometry optimization calculations are used to find the lowest energy arrangement of atoms in a molecule or complex, providing a more accurate representation of its structure. Binding free energy calculations aim to quantify the thermodynamic favorability of a ligand binding to its target. Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular mechanics) methodology, which combines different levels of theory for different parts of the system, have been employed in studies involving compounds like this compound to estimate the binding free energy of their interactions with biological targets. ebi.ac.uk Three-layer ONIOM calculations (e.g., MP2/6-31G:AM1:AMBER) have been performed for geometry optimization and frequency analyses to estimate the binding free energy of representative compounds identified from docking simulations. ebi.ac.uk These calculations provide a more refined understanding of the stability of the complex formed between this compound and its potential binding site.
Preclinical Research and Therapeutic Potential of Clantifen
Strategic Considerations in Drug Repositioning for Clantifen
Drug repositioning, also known as drug repurposing or reprofiling, is a strategic approach that involves identifying new therapeutic uses for existing drugs or compounds that have already undergone significant research, including preclinical and potentially clinical studies for other indications njppp.comdrugpatentwatch.comworldcdg.org. This strategy is gaining considerable attention in drug development due to its potential to reduce the time, cost, and risk associated with bringing new therapies to market compared to traditional de novo drug discovery njppp.comdrugpatentwatch.comworldcdg.orgexplorationpub.com.
Rationale and Methodologies for Repurposing Existing Compounds
The rationale behind repurposing existing compounds like this compound is primarily based on leveraging the extensive data already available for these substances. This includes information on their synthesis, chemical properties, and crucially, existing preclinical data and potentially human safety data if the compound reached clinical trials for its original indication drugpatentwatch.comexplorationpub.combrunel.ac.uk. This pre-existing knowledge significantly de-risks the early stages of drug development.
Methodologies for repurposing are diverse and can be broadly categorized into experimental and computational approaches njppp.com. Experimental approaches often involve high-throughput screening of existing drug libraries against new disease targets or phenotypic assays drugpatentwatch.comtechnologynetworks.comnih.gov. Computational methods, which have been significantly advanced by artificial intelligence and big data analytics, play a crucial role in identifying potential repurposing candidates by analyzing relationships between drugs, targets, diseases, and biological pathways drugpatentwatch.comtechnologynetworks.comiqvia.comnih.gov. These methods can include:
Disease-centric approaches: Matching diseases with similar characteristics or underlying mechanisms to drugs effective for one of those diseases technologynetworks.comiqvia.com.
Target-centric approaches: Linking a known drug target to other diseases where modulating that target could have a therapeutic effect drugpatentwatch.comiqvia.com.
Drug-centric approaches: Identifying new targets or pathways modulated by an existing drug that are relevant to different diseases iqvia.com.
Signature-based methods: Using gene expression or other omics data from disease states or drug treatments to find compounds that induce a desirable biological signature nih.gov.
In the case of this compound, the identification of its potential against COVID-19 through virtual screening targeting the SARS-CoV-2 RdRp exemplifies a computational, target-centric approach to repurposing c19early.org.
Acceleration of Translational Research Pathways through Repositioning
Drug repositioning offers a significant opportunity to accelerate translational research pathways, which bridge the gap between basic scientific discoveries and clinical applications explorationpub.combrunel.ac.uknih.gov. Because repurposed compounds have often already undergone initial safety and pharmacokinetic evaluations, they can potentially bypass some of the early, time-consuming, and expensive steps of traditional drug development njppp.comexplorationpub.comnih.govnih.gov.
The acceleration occurs because:
Reduced preclinical burden: Existing data on synthesis, stability, and basic pharmacological properties can streamline preclinical studies drugpatentwatch.combrunel.ac.uk.
Faster entry into clinical trials: If a drug has established safety profiles in humans from previous trials or approved use, it may be possible to move more quickly to Phase II clinical trials for the new indication njppp.comnih.govnih.gov.
Lower risk of failure: The known safety profile of the drug reduces the risk of failure in later-stage clinical trials due to unexpected toxicity drugpatentwatch.comworldcdg.orgnih.gov.
The study identifying this compound as a potential COVID-19 treatment highlights this acceleration potential, suggesting that the procedure used represents a possible strategy for discovering anti-SARS-CoV-2 drugs from libraries that could significantly shorten the clinical development period for drug repositioning c19early.org. This underscores how identifying new uses for existing compounds can provide a faster route to potential therapies, particularly in urgent public health situations. c19early.orgdrugpatentwatch.com
Synthetic Methodologies and Chemical Derivatization of Clantifen Analogues
Elucidation and Optimization of Clantifen Synthetic Pathways
The development of efficient synthetic routes for this compound and its analogues is crucial for both research and potential large-scale production. This involves exploring various chemical reactions and conditions to achieve high yields and purity.
Exploration of Heterocyclic Synthesis Routes for Aminothiophene Scaffolds
The 2-aminothiophene core is a significant heterocyclic scaffold in medicinal chemistry, frequently synthesized using the Gewald reaction. This reaction is a well-established method for the cyclization that forms the aminothiophene ring. Variations of the classical Gewald reaction have been employed to synthesize 2-aminothiophene derivatives. For instance, the condensation of 1,4-dithiane-2,5-diol (B140307) derivatives with α-activated nitriles in a basic ethanolic medium has been used to synthesize 2-aminothiophenes. mdpi.com The 2-aminothiophene scaffold is considered a privileged structure in drug discovery due to its ability to confer broad biological activities and serve as a synthon for various thiophene-containing heterocycles. nih.gov
Development of Efficient and Scalable Synthetic Protocols
Design and Synthesis of Novel this compound Derivatives
The creation of novel this compound derivatives is driven by the desire to enhance its therapeutic potential. This involves rational design principles and targeted chemical modifications. Molecular modification, also referred to as molecular refinement or chemical alteration, is a process used to chemically alter a known drug molecule to improve its properties, such as potency, solubility, or selectivity. biomedres.usbiomedres.us
Rational Design Principles for Modulating Biological Activity
Rational design in drug discovery involves using an understanding of biological targets and molecular interactions to design compounds with desired activities. harvard.edu This approach can lead to the predictable engineering of new biological systems and the design of molecules with enhanced properties. harvard.edunih.gov For this compound analogues, rational design principles would involve considering how structural changes might affect binding to specific targets or modulate biological pathways. This can include exploring structure-activity relationships to guide modifications. nih.gov
Chemical Modifications for Improved Target Selectivity and Potency
Chemical modifications are employed to fine-tune the properties of this compound analogues. These modifications can enhance selectivity for a particular biological target and increase potency. biomedres.usbiomedres.usmdpi.comresearchgate.net Altering the position or orientation of functional groups can significantly impact pharmacological properties, including potency and selectivity. biomedres.us The inclusion of specific groups, such as halogens, can enhance lipophilicity and membrane permeability, and their electronegativity can augment biological activity. mdpi.com For example, incorporating electron-withdrawing groups like fluorine can improve binding affinity and selectivity. mdpi.com Studies on other compound classes have shown that specific modifications, such as substitutions on a core scaffold or the introduction of different functional groups, can lead to improved activity and selectivity. mdpi.comresearchgate.net
Future Directions and Emerging Research Avenues for Clantifen
Exploration of Broader Therapeutic Indications and Pathogen Targets
Initial research has highlighted Clantifen's potential as an antiviral agent, specifically its high binding affinity for the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. googleapis.com This finding from a comprehensive virtual screening of a large chemical database suggests that this compound could interfere with viral replication.
However, the full therapeutic scope of this compound remains largely unexplored. Future research should prioritize a systematic evaluation of its activity against a broader range of pathogens.
Table 1: Potential Pathogen Targets for Future this compound Research
| Pathogen Class | Specific Examples | Rationale for Investigation |
| Viruses | Influenza virus, Hepatitis C virus, Respiratory Syncytial Virus (RSV) | Many RNA viruses utilize an RdRp enzyme for replication, which is the putative target of this compound. |
| Bacteria | Drug-resistant strains (e.g., MRSA, Pseudomonas aeruginosa) | To determine if this compound possesses any antibacterial properties, either as a standalone agent or as an adjuvant to existing antibiotics. |
| Fungi | Candida albicans, Aspergillus fumigatus | To explore potential antifungal activity, a common feature of some broad-spectrum antimicrobial agents. |
Beyond infectious diseases, the anti-inflammatory properties of compounds structurally related to this compound warrant investigation into its potential for treating inflammatory and autoimmune disorders. A comprehensive screening against a panel of inflammatory mediators and cellular pathways would be a critical first step in this direction.
Currently, there is a notable absence of published research on the broader therapeutic applications of this compound beyond its computationally predicted role in combating SARS-CoV-2.
Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism Studies
To date, there is no publicly available scientific literature detailing preclinical studies conducted on this compound. The progression of this compound from a computational hit to a viable drug candidate is critically dependent on rigorous evaluation in advanced preclinical models. These models are essential for assessing its efficacy, understanding its mechanism of action, and establishing a preliminary safety profile.
Future research should employ a tiered approach to preclinical modeling:
In Vitro Assays: Initial studies should focus on cell-based assays to confirm the antiviral activity of this compound against live SARS-CoV-2 and other viruses. These assays will also help to determine the compound's potency (IC50) and cytotoxicity.
Organoid Models: Human organoid models, such as lung or intestinal organoids, can provide a more physiologically relevant system to study the efficacy of this compound in a human-like tissue environment and to investigate its impact on viral infection and host cell responses.
In Vivo Animal Models: Should in vitro studies yield positive results, subsequent efficacy and safety studies in appropriate animal models (e.g., transgenic mice expressing human ACE2 for SARS-CoV-2 research) will be imperative. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in a living organism.
The lack of available data on preclinical models for this compound represents a significant gap in its research and development trajectory.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
The initial identification of this compound as a potential therapeutic agent was made possible through computational methods. The continued integration of artificial intelligence (AI) and machine learning (ML) will be instrumental in accelerating its development.
Table 2: Applications of AI and ML in the Future of this compound Research
| Application Area | Specific AI/ML Tool/Technique | Potential Impact |
| Target Identification and Validation | Deep learning, Natural Language Processing (NLP) | Analysis of biological data to identify and validate the primary and potential secondary targets of this compound. |
| Lead Optimization | Generative models, Quantitative Structure-Activity Relationship (QSAR) modeling | In silico design of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. |
| Biomarker Discovery | Machine learning analysis of 'omics' data | Identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy. |
| Clinical Trial Design | Predictive analytics | Optimization of clinical trial design by identifying suitable patient cohorts and predicting potential outcomes. |
While AI and ML have been pivotal in the initial stages of this compound research, there is no specific literature available on the further application of these technologies to this particular compound.
Investigation of Synergistic and Additive Effects in Combination Therapies
The complexity of many diseases, particularly infectious diseases and cancer, often necessitates combination therapies to enhance efficacy and overcome drug resistance. Future research should explore the potential of this compound in combination with other therapeutic agents.
For its potential application in COVID-19, studies could investigate the synergistic or additive effects of this compound when co-administered with other approved antiviral drugs (e.g., remdesivir, nirmatrelvir) or with anti-inflammatory agents that target the cytokine storm associated with severe disease.
Systematic in vitro screening of this compound against a library of known drugs would be a valuable approach to identify promising combination therapies for various diseases. There is currently no published research on the use of this compound in combination therapies.
Q & A
Q. How should researchers design controlled experiments to evaluate Clantifen’s pharmacological activity?
- Methodological Answer : Experimental design should include:
- Control Groups : Placebo and positive controls (e.g., established drugs with similar targets) to isolate this compound’s effects .
- Randomization : Minimize bias in subject allocation .
- Endpoint Selection : Use validated biomarkers (e.g., enzyme inhibition assays) and clinical outcomes (e.g., tumor growth metrics in oncology studies) .
- Dose-Response Relationships : Test multiple doses to establish efficacy and toxicity thresholds .
Q. What analytical methods are recommended for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV/Vis detection .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography for novel derivatives .
- Solubility/Stability : Dynamic light scattering (DLS) for nanoparticle formulations or accelerated stability testing under varied pH/temperature .
Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical models?
- Methodological Answer :
- Species-Specific Metabolism : Compare cytochrome P450 (CYP) enzyme activity in animal models vs. humans .
- Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .
- Tissue Distribution Studies : Radiolabeled this compound with autoradiography or LC-MS/MS quantification .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?
- Methodological Answer :
- Systematic Review : Meta-analysis of in vitro/in vivo data to identify confounding variables (e.g., cell line specificity, assay conditions) .
- Pathway Enrichment Analysis : Integrate transcriptomic/proteomic datasets to map this compound’s off-target effects .
- Subgroup Stratification : Analyze patient cohorts by genetic polymorphisms (e.g., receptor isoforms) that may modulate response .
Q. How can researchers optimize this compound’s synthetic pathways for scalability without compromising purity?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Green Chemistry Metrics : Evaluate atom economy and solvent selection using the E-factor .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. What multi-omics approaches validate this compound’s polypharmacological effects?
- Methodological Answer :
- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify target engagement .
- Metabolomic Integration : LC-MS-based untargeted metabolomics to identify downstream metabolic shifts .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .
Data Analysis & Interpretation
Q. Which statistical frameworks are robust for analyzing this compound’s heterogeneous trial data?
- Methodological Answer :
- Bayesian Hierarchical Models : Account for clustered data (e.g., multi-center trials) .
- Machine Learning : Random Forest or LASSO regression to identify predictive biomarkers .
- Survival Analysis : Cox proportional hazards models for time-to-event endpoints (e.g., progression-free survival) .
Q. How should researchers handle missing data in longitudinal this compound studies?
- Methodological Answer :
- Multiple Imputation : Use chained equations (MICE) for non-random missingness .
- Sensitivity Analysis : Compare complete-case analysis with imputed datasets to assess robustness .
Research Ethics & Reproducibility
Q. What protocols ensure reproducibility in this compound’s preclinical studies?
- Methodological Answer :
- ARRIVE Guidelines : Detailed reporting of animal husbandry, blinding, and sample size justification .
- Open Science Practices : Share raw data and code repositories (e.g., GitHub, Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
